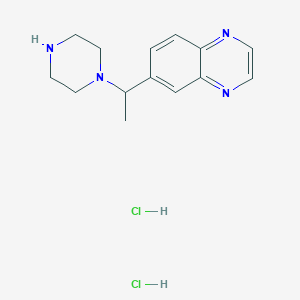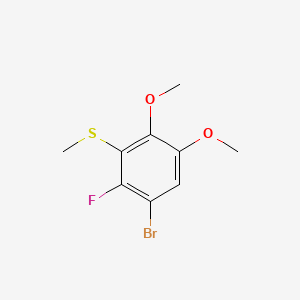
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of bromine, fluorine, and methoxy groups on a phenyl ring, along with a methylsulfane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 3-position of the phenyl ring.
Fluorination: Introduction of the fluorine atom at the 2-position.
Methoxylation: Introduction of methoxy groups at the 5 and 6 positions.
Methylsulfane Addition: Introduction of the methylsulfane group.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, and fluorinating agents like Selectfluor for fluorination. Methoxylation can be achieved using methanol in the presence of a base, and the methylsulfane group can be introduced using methylthiol or dimethyl sulfide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine or fluorine atoms.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards enzymes or receptors. The methylsulfane group can participate in redox reactions, potentially affecting cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Bromo-2-fluoro-5-methoxyphenyl)(methyl)sulfane: Lacks one methoxy group compared to the target compound.
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(ethyl)sulfane: Contains an ethylsulfane group instead of a methylsulfane group.
(3-Bromo-2-chloro-5,6-dimethoxyphenyl)(methyl)sulfane: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane is unique due to the specific combination of substituents on the phenyl ring, which can result in distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with two methoxy groups and a methylsulfane group, provides a unique structural framework for further functionalization and application in various fields.
Eigenschaften
Molekularformel |
C9H10BrFO2S |
|---|---|
Molekulargewicht |
281.14 g/mol |
IUPAC-Name |
1-bromo-2-fluoro-4,5-dimethoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10BrFO2S/c1-12-6-4-5(10)7(11)9(14-3)8(6)13-2/h4H,1-3H3 |
InChI-Schlüssel |
AFFCPEOOALLUMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1OC)SC)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





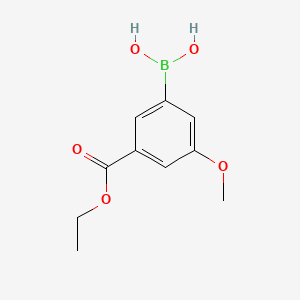
![3-Chloropyrido[3,2-C]pyridazin-6-OL](/img/structure/B14040077.png)
![(2E)-4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14040082.png)
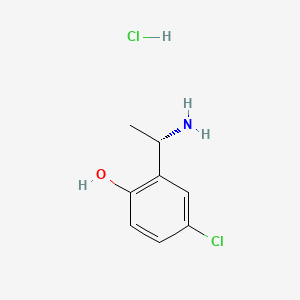
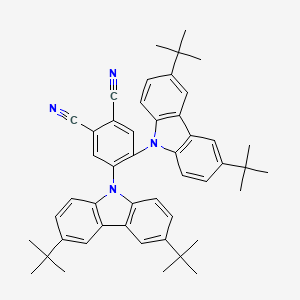

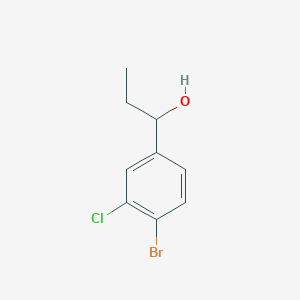
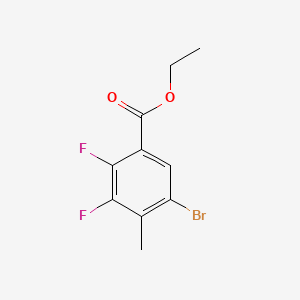
![3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B14040108.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)
